N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-25-15-7-5-12(6-8-15)9-16-11-19-18(26-16)20-17(22)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHADNDBFOJQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The thiazole scaffold is synthesized using the Hantzsch method, which involves condensation of α-haloketones with thiourea derivatives.
Procedure :
- Reactant Preparation :
- 2-Bromo-1-(4-methoxyphenyl)ethanone (10 mmol) and thiourea (12 mmol) are dissolved in ethanol (50 mL).
- The mixture is refluxed for 4–6 hours under nitrogen.
- Isolation :
Characterization :
Acylation with 3-Nitrobenzoyl Chloride
The aminothiazole intermediate undergoes acylation to introduce the 3-nitrobenzamide group.
Procedure :
- Reaction Setup :
- Workup :
Optimization Notes :
- Solvent Choice : Dichloromethane or DMF improves solubility of aromatic intermediates.
- Catalyst : DMAP enhances acylation efficiency by activating the carbonyl group.
Characterization :
- Melting Point : 131–133°C.
- 1H-NMR (CDCl3) : δ 8.39 (d, J = 8.8 Hz, 2H, C6H4NO2), 8.16 (d, J = 8.8 Hz, 2H, C6H4NO2), 7.35 (d, J = 8.8 Hz, 2H, C6H4OCH3), 7.08 (d, J = 8.8 Hz, 2H, C6H4OCH3), 4.85 (dd, J = 13.2 Hz, 1H, CH2NO2), 3.81 (s, 3H, OCH3).
Alternative Synthetic Pathways
Direct Coupling via Mixed Anhydride Method
For scale-up production, mixed anhydrides derived from 3-nitrobenzoic acid and ethyl chloroformate are used.
Procedure :
Solid-Phase Synthesis for High-Throughput Applications
A resin-bound approach enables rapid purification:
- Resin Functionalization :
- Wang resin is pre-loaded with 3-nitrobenzoic acid using DCC.
- Coupling :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Purification |
|---|---|---|---|
| DCC/DMAP Acylation | 45–52 | 12 hours | Recrystallization |
| Mixed Anhydride | 50–55 | 6 hours | Column Chromatography |
| Solid-Phase | 60 | 24 hours | Filtration |
Key Observations :
- DCC/DMAP offers moderate yields but requires simple workup.
- Solid-phase synthesis improves purity but involves specialized equipment.
Industrial-Scale Considerations
Continuous Flow Reactor Optimization
Green Chemistry Approaches
- Solvent Replacement : Ethyl acetate or cyclopentyl methyl ether replaces dichloromethane to reduce toxicity.
- Catalyst Recycling : DMAP is recovered via aqueous extraction, reducing waste.
Challenges and Mitigation Strategies
- Nitro Group Reduction :
- Byproduct Formation :
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >99% purity using a C18 column (acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Cyclization: Thiourea, potassium carbonate (K2CO3)
Major Products Formed:
Reduction: Formation of N-[5-(4-aminobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Substitution: Formation of various substituted thiazole derivatives
Scientific Research Applications
Chemistry
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
Research has indicated potential antimicrobial and antifungal properties. The compound has been tested against various pathogens, demonstrating significant activity.
Table 1: Antimicrobial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | Escherichia coli |
| This compound | 8 | 9 | Staphylococcus aureus |
| This compound | 8 | 8 | Bacillus subtilis |
| This compound | 8 | 7 | Staphylococcus epidermidis |
Medicine
The compound is being explored for its anticancer potential due to its ability to inhibit pathways involved in cancer cell proliferation. It has shown efficacy in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the effect of this compound on human breast adenocarcinoma cells (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Industrial Applications
In addition to its research applications, this compound is utilized in developing new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows it to be integrated into various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like glycogen synthase kinase 3 (GSK3) and β-secretase (BACE), which are involved in various cellular processes . By modulating these targets, the compound can exert effects such as reducing amyloid-beta formation and tau phosphorylation, which are relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The 4-methoxybenzyl group in the target compound distinguishes it from analogs with alternative aromatic substituents:
- N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () : Replaces the methoxy group with a methyl group, reducing polarity and electron-donating capacity. The nitro group is at position 2 instead of 3, altering electronic distribution .
- N-[5-(3,4-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide () : Substitutes 3,4-dichloro groups, introducing strong electron-withdrawing effects and increased lipophilicity compared to methoxy .
Impact : Methoxy groups enhance solubility via hydrogen bonding, while chloro or alkyl groups may improve lipid bilayer penetration.
Nitro Group Position and Bioactivity
- N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl) urea (TMU, ) : Positions the nitro group on the thiazole ring (C5) rather than the benzamide. TMU acts as a GSK-3 inhibitor, suggesting that nitro placement significantly affects target specificity .
- N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (hypothetical isomer) : A positional isomer of the target compound with the nitro group at C2. Such isomers often exhibit divergent biological activities due to altered steric and electronic interactions.
Impact : The 3-nitro position on the benzamide may enhance π-π stacking with aromatic residues in enzyme active sites.
Hybrid Thiazole-Triazole Derivatives
- Compound 9g (): Incorporates a triazole-sulfanyl bridge between the thiazole and benzamide.
- N-[3-({...}-4-yl]-3-nitrobenzamide derivatives () : Feature hydrazone and triazole moieties, demonstrating potent antimicrobial activity (MIC: 0.39–0.78 µM). The absence of these groups in the target compound suggests divergent biological roles .
Physicochemical and Spectroscopic Properties
Key data from analogous compounds ():
*Inferred from analogs. †Predicted based on structural similarity.
Biological Activity
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Compound Overview
This compound is characterized by its unique molecular structure, which includes a thiazole ring and a nitrobenzamide group. The thiazole ring contributes to the compound's biological activity, while the nitro group is known for its role in various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing them from catalyzing reactions essential for cellular function.
- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
- DNA Interaction : Nitro compounds often produce toxic intermediates that bind covalently to DNA, resulting in nuclear damage and cell death .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Nitro-containing compounds are known for their effectiveness against various microorganisms. They typically act by producing reactive species that damage bacterial DNA and cellular structures .
Antitumor Activity
Some studies suggest potential antitumor activity for this compound. Similar nitrobenzamide derivatives have shown efficacy against tumor cells through mechanisms that involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial activity of various nitro derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Activity
Another study investigated the effects of related nitrobenzamide compounds on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in tumor cells and inhibit cell proliferation. The mechanism was linked to the activation of apoptotic pathways through DNA damage response .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Antitumor | Enzyme inhibition, DNA interaction |
| 4-Iodo-3-nitrobenzamide | Antitumor | PARP inhibition |
| Nitroimidazole Derivatives | Antimicrobial | Reactive species formation leading to DNA damage |
Q & A
Q. What synthetic methodologies are established for N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 5-(4-methoxybenzyl)-1,3-thiazol-2-amine with 3-nitrobenzoyl chloride in pyridine or dimethylformamide under inert conditions .
- Step 2 : Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane) .
- Key reagents : Pyridine (base), 3-nitrobenzoyl chloride (acylating agent). Yield optimization requires controlled temperatures (0–25°C) and stoichiometric precision .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard protocols include:
- NMR spectroscopy (¹H/¹³C, 400 MHz) to confirm substituent positions and amide bond formation .
- FT-IR (KBr pellet) for identifying nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .
- Mass spectrometry (ESI/Q-TOF) to verify molecular weight (e.g., [M+H]⁺ at m/z 382.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Strategies include:
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Slow addition of reagents at 0°C minimizes side reactions .
- Advanced purification : Preparative HPLC for isolating isomers or minor byproducts .
Q. What in vitro models are suitable for evaluating its biological activity?
- Anticancer assays : Cell viability tests (MTT assay) on human cancer lines (e.g., MCF-7, HeLa) at 1–100 µM doses .
- Antimicrobial screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Kinase assays (e.g., GSK-3β) to assess ATP-competitive binding, with IC₅₀ calculations via dose-response curves .
Q. How do structural modifications influence bioactivity in analogs?
- Substituent effects : Replacing the nitro group with a pyrrolidine (as in ) reduces antimicrobial activity but enhances solubility .
- Methoxy positioning : 4-Methoxybenzyl groups (vs. 3-chloro analogs) improve membrane permeability due to lipophilicity .
- Thiazole vs. triazole rings : Thiazole derivatives (like the target compound) show stronger enzyme inhibition than triazole analogs .
Methodological and Contradiction Analysis
Q. How can researchers resolve discrepancies in reported bioactivity data across analogs?
- Control experiments : Validate assay conditions (e.g., pH, serum content) to rule out false positives .
- Structural validation : Confirm compound identity via X-ray crystallography (as in ) to exclude isomer interference .
- Dose-response curves : Use non-linear regression to compare IC₅₀ values across studies .
Q. What computational tools aid in studying its mechanism of action?
- Molecular docking : Predict binding to GSK-3β (PDB: 1I09) or hypoxia-related targets (e.g., HIF-1α) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Correlate nitro group electronegativity with antimicrobial potency .
Q. How is stability under physiological conditions evaluated?
- HPLC stability assays : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation products .
- Solubility profiling : Use shake-flask method in buffers (pH 1–10) to identify optimal formulation conditions .
Structural and Mechanistic Insights
Q. What crystallographic data reveal about its intermolecular interactions?
- Hydrogen bonding : Amide N–H forms dimers with thiazole nitrogen (2.89 Å), stabilizing crystal packing .
- π-π stacking : Nitrobenzene and methoxyphenyl groups align face-to-face (3.5 Å spacing), enhancing solid-state stability .
Q. What mechanistic hypotheses explain its enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
